molecular formula C17H14INO3 B214570 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214570
M. Wt: 407.2 g/mol
InChI Key: XJOYEIVBZVRFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the family of indole derivatives. It is a synthetic compound that has been developed for various scientific research applications.

Mechanism of Action

The exact mechanism of action of 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been suggested that the compound inhibits viral replication by interfering with viral RNA synthesis.
Biochemical and physiological effects:
Studies have shown that 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one exhibits low toxicity towards normal cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, and inhibit viral replication. The compound has also been shown to exhibit antibacterial activity against certain bacterial strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one is its potential use as a fluorescent probe for imaging applications. It has also been found to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of the compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for the study of 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one. One area of research could be focused on improving the solubility of the compound to enhance its bioavailability and efficacy. Another potential direction could be the development of novel derivatives of the compound with improved anticancer or antiviral activity. Additionally, the compound could be further investigated for its potential use in other scientific research applications, such as imaging or drug delivery.
In conclusion, 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one is a synthetic compound that has shown potential for various scientific research applications. Its anticancer, antiviral, and antibacterial activities make it a promising candidate for further investigation. However, further research is needed to fully understand its mechanism of action and to improve its solubility and efficacy.

Synthesis Methods

The synthesis of 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one involves the reaction of 4-iodobenzaldehyde with 3-acetylindole in the presence of a base. The reaction proceeds via a Knoevenagel condensation reaction, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial activities. It has also been investigated for its potential use as a fluorescent probe for imaging applications.

properties

Product Name

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C17H14INO3

Molecular Weight

407.2 g/mol

IUPAC Name

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-methylindol-2-one

InChI

InChI=1S/C17H14INO3/c1-19-14-5-3-2-4-13(14)17(22,16(19)21)10-15(20)11-6-8-12(18)9-7-11/h2-9,22H,10H2,1H3

InChI Key

XJOYEIVBZVRFAU-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)I)O

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)I)O

Origin of Product

United States

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